Diisopropyldichlorosilane

Catalog No.
S779248
CAS No.
7751-38-4
M.F
C6H14Cl2Si
M. Wt
185.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropyldichlorosilane

CAS Number

7751-38-4

Product Name

Diisopropyldichlorosilane

IUPAC Name

dichloro-di(propan-2-yl)silane

Molecular Formula

C6H14Cl2Si

Molecular Weight

185.16 g/mol

InChI

InChI=1S/C6H14Cl2Si/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3

InChI Key

GSENNYNYEKCQGA-UHFFFAOYSA-N

SMILES

CC(C)[Si](C(C)C)(Cl)Cl

Canonical SMILES

CC(C)[Si](C(C)C)(Cl)Cl

Diisopropyldichlorosilane is an organosilicon compound with the molecular formula C6H14Cl2Si\text{C}_6\text{H}_{14}\text{Cl}_2\text{Si} and a CAS number of 7751-38-4. This compound appears as a clear liquid, typically colorless to light yellow or orange, with a density of approximately 1.026 g/mL at 20 °C. It has a boiling point ranging from 50 to 55 °C at reduced pressure and reacts rapidly with moisture, making it sensitive to hydrolysis . Diisopropyldichlorosilane is primarily used in organic synthesis and materials science due to its reactivity and ability to form siloxane bonds.

, notably:

  • Hydrolysis: When exposed to moisture, it hydrolyzes to produce diisopropylsilanol and hydrochloric acid, which can lead to the formation of siloxane networks.
  • Silylation Reactions: It is used as a silylating agent in the protection of hydroxyl groups in nucleosides and other organic molecules. For instance, it can react with nucleosides in the presence of bases like imidazole to form protected derivatives .
  • Ring-closing Metathesis: The compound serves as a tether in ring-closing metathesis reactions, facilitating the formation of cyclic structures .

While diisopropyldichlorosilane does not have extensive studies regarding its biological activity, it is classified as hazardous. It can cause severe skin burns and eye damage upon contact and may irritate the respiratory system if inhaled. Due to its reactivity with moisture, it poses risks related to chemical burns and respiratory issues in laboratory settings .

Diisopropyldichlorosilane can be synthesized through several methods:

  • Palladium-Catalyzed Reaction: A common method involves reacting diisopropylsilane with carbon tetrachloride in the presence of palladium(II) chloride at elevated temperatures (around 140 °C) for several hours. The product is then purified by distillation .
  • Direct Chlorination: Another method includes direct chlorination of diisopropylsilane using chlorine gas or other chlorinating agents under controlled conditions.

Diisopropyldichlorosilane finds applications in various fields:

  • Organic Synthesis: It is extensively used as a reagent for silylation reactions, particularly for protecting hydroxyl groups in organic molecules.
  • Materials Science: The compound is employed in the production of silicone polymers and coatings due to its ability to form siloxane bonds.
  • Catalysis: It serves as a precursor or component in catalytic systems for organic transformations .

Interaction studies involving diisopropyldichlorosilane primarily focus on its reactivity with various functional groups and solvents. Its hydrolytic sensitivity means that it readily reacts with water, leading to the release of hydrochloric acid and potentially hazardous conditions if not handled properly. Studies indicate that it should be stored away from moisture and incompatible materials such as strong oxidizers and bases .

Several compounds share similarities with diisopropyldichlorosilane based on their structure or functional properties. Here are some notable comparisons:

Compound NameMolecular FormulaUnique Features
TrimethylchlorosilaneC3H9ClSi\text{C}_3\text{H}_9\text{ClSi}Used for silylation but less reactive than diisopropyldichlorosilane.
DichlorodimethylsilaneC2H6Cl2Si\text{C}_2\text{H}_6\text{Cl}_2\text{Si}Similar reactivity but smaller molecular size; often used in similar applications.
TriethylchlorosilaneC6H15ClSi\text{C}_6\text{H}_{15}\text{ClSi}More sterically hindered; used in different silylation contexts.

Diisopropyldichlorosilane stands out due to its unique bifunctional nature, allowing it to act both as a protecting group and a precursor for various silicon-containing materials, making it particularly valuable in synthetic organic chemistry .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.62%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (97.62%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Diisopropyldichlorosilane

Dates

Modify: 2023-08-15

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